molecular formula C22H18N2O4S B284869 methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate

methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate

Cat. No. B284869
M. Wt: 406.5 g/mol
InChI Key: KVXASGIPOJZBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate involves the inhibition of various enzymes and signaling pathways that play a role in cancer, inflammation, and neurological disorders. The compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate has been shown to have significant biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in various cancer models. The compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate in lab experiments include its potent activity, high selectivity, and low toxicity. However, the limitations include its low solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate. These include the development of more efficient synthesis methods, the identification of new targets for its activity, and the evaluation of its potential applications in other fields such as diagnostics and therapeutics. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to optimize its potential as a drug candidate.
Conclusion:
Methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate is a promising compound with potential applications in various fields. Its potent activity, high selectivity, and low toxicity make it an attractive candidate for further research. The development of more efficient synthesis methods and the identification of new targets for its activity will pave the way for its potential use as a drug candidate.

Synthesis Methods

The synthesis of methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate involves the reaction between 4-methoxybenzaldehyde, thioacetamide, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a multistep process to yield the desired product.

Scientific Research Applications

Methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been used as a fluorescent probe for the detection of nucleic acids and proteins.

properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 4-[[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoate

InChI

InChI=1S/C22H18N2O4S/c1-27-17-9-7-15(8-10-17)18-12-29-20-19(18)21(25)24(13-23-20)11-14-3-5-16(6-4-14)22(26)28-2/h3-10,12-13H,11H2,1-2H3

InChI Key

KVXASGIPOJZBBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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